![molecular formula C12H14N2O2 B561974 2-(3',4'-Dihydroxybutyl)quinoxaline CAS No. 80840-08-0](/img/structure/B561974.png)
2-(3',4'-Dihydroxybutyl)quinoxaline
Overview
Description
2-(3’,4’-Dihydroxybutyl)quinoxaline is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . It is a derivative of quinoxaline, a heterocyclic compound that consists of a benzene ring fused to a pyrazine ring. This compound is primarily used in research applications and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,4’-Dihydroxybutyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound. This reaction is often carried out under high temperature and strong acid catalyst conditions . Another method involves the use of bentonite clay and ethanol as a reaction medium, which is then concentrated and diluted with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for 2-(3’,4’-Dihydroxybutyl)quinoxaline are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3’,4’-Dihydroxybutyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Scientific Research Applications
Antiviral Activity
Research has indicated that quinoxaline derivatives exhibit promising antiviral effects. For instance, certain compounds have shown effectiveness against viruses like Herpes simplex and Hepatitis B. A study highlighted a novel class of quinoxalines that demonstrated significant antiviral activity against coxsackievirus B5 with minimal cytotoxicity, suggesting their potential as therapeutic agents .
Antimicrobial Properties
Quinoxalines have been reported to possess substantial antibacterial and antifungal properties. They have been tested against various bacterial strains, including Mycobacterium tuberculosis, with some derivatives achieving up to 100% inhibition rates. Additionally, quinoxaline compounds have shown effectiveness against several fungal species, indicating their broad-spectrum antimicrobial potential .
Anticancer Effects
The anticancer activity of quinoxaline derivatives is another area of significant interest. Compounds such as 2-(3',4'-Dihydroxybutyl)quinoxaline have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have revealed that specific derivatives can target tubulin polymerization, arrest the cell cycle at critical phases, and ultimately lead to cancer cell death .
Case Study 1: Antiviral Efficacy
A systematic review assessed various quinoxaline derivatives' antiviral activities, focusing on their mechanisms of action against specific viruses. One compound demonstrated a significant reduction in viral plaque formation in vitro, underscoring the potential of quinoxalines in antiviral therapy .
Case Study 2: Anticancer Activity
In another study, a series of substituted pyrrolo[1,2-a]quinoxalines were synthesized and evaluated for their anticancer properties. The most promising compound exhibited potent antiproliferative activity against human cancer cell lines with an IC50 value indicating strong efficacy .
Mechanism of Action
The mechanism of action of 2-(3’,4’-Dihydroxybutyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinoxaline derivatives have been studied as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, consisting of a benzene ring fused to a pyrazine ring.
Quinazoline: Similar structure but with a nitrogen atom in a different position.
Pthalazine: Another nitrogen-containing heterocycle with a similar ring structure.
Uniqueness
2-(3’,4’-Dihydroxybutyl)quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dihydroxybutyl side chain allows for unique interactions with biological targets and can be modified to create a variety of derivatives with different activities .
Biological Activity
2-(3',4'-Dihydroxybutyl)quinoxaline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on existing literature.
Chemical Structure and Properties
This compound belongs to the quinoxaline class of compounds, which are characterized by their bicyclic structure comprising two fused aromatic rings. The presence of hydroxyl groups at the 3' and 4' positions of the butyl side chain is significant as it may influence the compound's solubility and reactivity.
Antimicrobial Activity
Quinoxaline derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against various bacterial strains.
- Mechanism of Action : The mechanism is thought to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic enzymes.
- Case Study : A study demonstrated that derivatives with hydroxyl substitutions exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts, suggesting that hydroxyl groups may play a crucial role in binding to bacterial targets .
Antiviral Activity
Research indicates that quinoxaline derivatives can exhibit antiviral properties, particularly against viruses such as Herpes simplex virus and influenza.
- Efficacy : In vitro assays have shown that certain derivatives can reduce viral plaque formation significantly. For instance, a related quinoxaline derivative demonstrated a reduction in plaque count by 25% at a concentration of 20 µg/mL against Herpes simplex virus .
- Mechanism : The antiviral activity may be attributed to the ability of these compounds to interfere with viral replication processes or inhibit viral entry into host cells .
Antimycobacterial Activity
The quinoxaline scaffold has also been explored for its potential against Mycobacterium tuberculosis.
- Structure-Activity Relationship : Studies have shown that modifications at specific positions on the quinoxaline ring can lead to significant changes in antimycobacterial potency. For example, compounds with electron-withdrawing groups at position 7 exhibited improved activity .
- Minimum Inhibitory Concentration (MIC) : Some derivatives have reported MIC values as low as 0.65 µM, indicating strong potential as anti-TB agents .
Research Findings
Properties
IUPAC Name |
4-quinoxalin-2-ylbutane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-4,7,10,15-16H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLMYCHHSCHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661930 | |
Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80840-08-0 | |
Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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